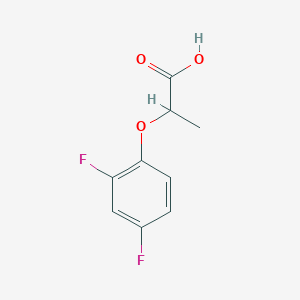

2-(2,4-Difluorophenoxy)propanoic acid

描述

Significance of Aryloxyphenoxypropanoic Acids in Chemical Science

The aryloxyphenoxypropanoic acids (APPs), often referred to as "fops," represent a significant class of organic compounds, primarily recognized for their widespread use as herbicides. researchgate.netnih.gov These compounds are effective in controlling grass weeds in broad-leaved crops. researchgate.net The herbicidal activity of APPs stems from their ability to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway of susceptible plants. researchgate.netmdpi.com

Beyond agriculture, the core structure of aryloxyphenoxypropanoic acid serves as a versatile scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai The propanoic acid moiety provides a reactive handle for further chemical modifications, while the aryloxyphenoxy group can be tailored to modulate the compound's physical and biological properties. Researchers have explored derivatives of this class for a range of potential applications, leveraging the synthetic accessibility and tunable nature of the APP framework. mdpi.comacs.org (R)-2-(4-hydroxyphenoxy)propionic acid, a related compound, is a key intermediate in the chemical synthesis of R-isomer APP herbicides. nih.gov

Research Trajectories for Fluorinated Aromatic Compounds

The deliberate incorporation of fluorine into aromatic compounds is a well-established and expanding strategy in modern chemistry, with profound impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics. tandfonline.comacs.orgresearchgate.net

Current research in this area is focused on several key trajectories:

Enhanced Biological Activity: In medicinal chemistry, fluorination is a common tactic to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. tandfonline.comresearchgate.netchemxyne.com The substitution of hydrogen with fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, thereby enhancing the molecule's pharmacokinetic profile. tandfonline.comacs.org

Advanced Materials: Fluorinated aromatic compounds are integral to the development of high-performance materials. Their unique electronic properties are harnessed in the creation of liquid crystals, polymers, and other materials with enhanced thermal stability and chemical resistance. numberanalytics.comarchivemarketresearch.com

Novel Synthesis Methods: A significant research effort is directed towards developing more efficient, selective, and environmentally friendly methods for aromatic fluorination. numberanalytics.commdpi.com This includes the design of new catalysts and the use of innovative techniques like electrochemical fluorination to overcome the challenges associated with introducing fluorine into complex molecules. numberanalytics.com

The overarching trend is the strategic use of fluorine to create molecules with superior performance, whether for biological applications or advanced materials. numberanalytics.comarchivemarketresearch.com

Structural Basis for Research Focus on 2-(2,4-Difluorophenoxy)propanoic Acid

The research interest in this compound is primarily based on its utility as a specialized chemical intermediate and building block for creating more complex, high-value molecules. bldpharm.com Its structure combines the aryloxyphenoxypropanoic acid backbone with the strategic placement of two fluorine atoms, making it a valuable precursor in fields like agrochemical and pharmaceutical synthesis. ontosight.aiontosight.ai

The key structural features that define its research utility are:

Difluorophenyl Group: The two fluorine atoms on the phenyl ring significantly alter the electronic properties of the molecule. This difluorination can enhance metabolic stability and lipophilicity in derivative compounds, which are desirable traits in the development of new agrochemicals and pharmaceuticals. cymitquimica.com

Chiral Center: The propanoic acid portion of the molecule contains a chiral center at the second carbon. This is particularly significant because, in many biologically active molecules, one enantiomer is significantly more potent than the other. nih.gov The (R)-isomer of many APP herbicides, for instance, is the active form. nih.gov This makes this compound a useful starting point for stereoselective synthesis.

Carboxylic Acid Functionality: The carboxylic acid group provides a reactive site for a wide range of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into larger, more complex molecular architectures. bldpharm.com

Essentially, this compound serves as a pre-packaged fragment that combines several desirable features—a fluorinated aromatic ring, a chiral center, and a reactive handle—making it an efficient starting material for the synthesis of novel, biologically active compounds.

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-difluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKAFGLBHPKARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408770 | |

| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52043-21-7 | |

| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 2,4 Difluorophenoxy Propanoic Acid and Its Analogues

Established Synthetic Routes to Phenoxypropanoic Acid Scaffolds

The fundamental structure of phenoxypropanoic acids is assembled through the formation of an ether bond between a phenol (B47542) and a propanoic acid derivative. The Williamson ether synthesis is the most prevalent and well-established method for this transformation. masterorganicchemistry.comwikipedia.org

Etherification Reactions in Propanoic Acid Synthesis

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applied to the synthesis of the 2-(2,4-difluorophenoxy)propanoic acid backbone. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The typical pathway involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.

For the synthesis of the target compound, this translates to the reaction between a 2,4-difluorophenoxide salt and an ester of a 2-halopropanoic acid, such as ethyl 2-chloropropanoate or ethyl 2-bromopropanoate. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the propanoate that bears the halogen leaving group. wikipedia.org This SN2 reaction results in the formation of the ether linkage and a salt byproduct. The resulting ester, ethyl 2-(2,4-difluorophenoxy)propanoate, can then be hydrolyzed to yield the final carboxylic acid.

The choice of reactants is critical for maximizing the yield of the desired ether. Because the reaction follows an SN2 pathway, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.org In this specific synthesis, the electrophile is a secondary halide, but the reaction is generally efficient.

Role of Basic Conditions in O-Alkylation Processes

Basic conditions are essential for the Williamson ether synthesis as they are required to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. francis-press.com Phenols, including 2,4-difluorophenol (B48109), are weakly acidic and require a base to be converted into the much more nucleophilic phenoxide ion. francis-press.com

A variety of bases can be employed, with the choice often depending on the specific reactants, solvent, and reaction scale. Common inorganic bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The base abstracts the acidic proton from the phenolic hydroxyl group, forming the sodium or potassium 2,4-difluorophenoxide salt. This salt is then reacted with the alkyl halide.

The reaction conditions, including the choice of base and solvent (e.g., acetone, DMF, DMSO), are optimized to favor the desired O-alkylation (formation of the ether) over potential C-alkylation, a side reaction where the phenoxide ring acts as the nucleophile.

Enantioselective Synthesis of Chiral this compound

Many aryloxyphenoxypropionate herbicides exhibit stereospecific activity, with the (R)-enantiomer typically being the herbicidally active form. doi.org For instance, the commercial herbicide Quizalofop-P-ethyl is the pure (R)-enantiomer of the corresponding ethyl ester. pomais.comgoogle.com Therefore, methods to obtain enantiomerically pure this compound are of significant industrial and academic importance.

Chiral Auxiliary Approaches

One effective strategy for asymmetric synthesis is the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. researchgate.net Another related and highly effective method is to begin with a readily available, enantiomerically pure starting material, a strategy known as the chiral pool approach.

A well-documented synthesis of the closely related herbicide Quizalofop-p-ethyl utilizes (D)-lactic acid as the chiral starting material. google.com The process involves the following key steps:

Esterification : (D)-lactic acid is first converted to its ethyl ester.

Halogenation : The hydroxyl group of the ethyl lactate (B86563) is then substituted with a halogen (e.g., chlorine), typically using a reagent like thionyl chloride. This SN2 reaction proceeds with an inversion of configuration, yielding (L)-ethyl 2-chloropropanoate, which corresponds to the (S)-enantiomer.

Etherification : The resulting (S)-ethyl 2-chloropropanoate is reacted with the appropriate phenoxide (e.g., 4-(6-chloro-2-quinoxalinyloxy)phenoxide). This second SN2 reaction also proceeds with an inversion of configuration at the chiral center.

Final Product : This sequence of two inversions results in the formation of the desired (R)-enantiomer of the final ester product with high optical purity. google.com

This chiral pool approach leverages a naturally occurring chiral molecule to build the desired stereocenter with high fidelity, avoiding the need for chiral separation of a racemic mixture.

Asymmetric Catalysis in Stereoselective Preparations

Asymmetric catalysis offers a powerful and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic asymmetric Williamson ether synthesis remains a significant challenge, other catalytic methods can be used to prepare chiral precursors.

One prominent strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral olefins. dicp.ac.cn For example, a chiral palladium/diphosphine complex can catalyze the hydrogenation of an α,β-unsaturated ester precursor, such as an α,α-difluoro-β-arylbutenoate, to establish the chiral center with high enantioselectivity. dicp.ac.cn The resulting enantioenriched saturated ester can then be further elaborated to the final phenoxypropanoic acid structure. This approach provides an elegant way to introduce chirality catalytically, although it may require a longer synthetic route compared to the chiral pool approach. Research in this area continues to seek more direct catalytic methods for synthesizing chiral ethers and related structures. nih.gov

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic kinetic resolution is a widely used and highly efficient method for separating enantiomers from a racemic mixture. This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity in catalyzing reactions such as the hydrolysis of esters or the esterification of carboxylic acids. almacgroup.com

In the context of this compound, a racemic mixture of its ester derivative can be subjected to enzymatic hydrolysis. The lipase (B570770) will selectively catalyze the hydrolysis of one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-ester) largely unreacted. almacgroup.commdpi.com The resulting mixture of the (R)-acid and the (S)-ester can then be separated.

Numerous lipases have been shown to be effective for the resolution of 2-aryloxypropanoic acids and their esters. Studies have demonstrated that variables such as the choice of enzyme, solvent, and the acyl group of the ester can profoundly affect the reaction rate and enantioselectivity. nih.gov

The following table summarizes findings from studies on the enzymatic resolution of related aryloxypropanoic acid derivatives, demonstrating the utility of this approach.

This biocatalytic approach is highly valued in industrial settings for its mild reaction conditions, high selectivity, and environmentally friendly nature.

Advanced Synthetic Techniques for Improved Yield and Purity

The synthesis of this compound, primarily achieved through Williamson ether synthesis, involves the reaction of a 2,4-difluorophenoxide salt with an alkyl halide, such as an ester of 2-bromopropanoic acid, followed by hydrolysis. wikipedia.org Achieving high yield and purity necessitates the optimization of reaction conditions and the application of modern synthetic technologies.

The choice of solvent is a critical factor in the Williamson ether synthesis, as it follows an S(_N)2 mechanism involving a nucleophilic attack by the alkoxide ion. wikipedia.orgnumberanalytics.com The solvent's ability to solvate the cation of the alkoxide salt and influence the nucleophilicity of the alkoxide ion directly impacts the reaction rate and yield. numberanalytics.com Polar aprotic solvents are generally preferred because they effectively solvate cations while leaving the nucleophilic anion relatively free, thus enhancing its reactivity. numberanalytics.comnumberanalytics.com

Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). numberanalytics.com The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in conjunction with these solvents typically results in higher yields compared to weaker bases in protic solvents. numberanalytics.com For instance, the reaction yield can be significantly higher in DMSO with KOtBu compared to using sodium hydroxide in water. numberanalytics.com The selection of the optimal solvent system is crucial for maximizing the efficiency of the ether formation. numberanalytics.comnumberanalytics.com

Table 1: Influence of Solvent and Base on Williamson Ether Synthesis Yield

| Base | Solvent | Typical Yield (%) | Solvent Type |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 | Polar Aprotic |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 | Polar Aprotic |

This table illustrates the general impact of solvent and base selection on the Williamson ether synthesis, with data adapted from analogous systems. numberanalytics.com

Furthermore, techniques like phase transfer catalysis can be employed to enhance reaction rates, particularly when dealing with reactants in different phases. numberanalytics.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction. numberanalytics.com

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound and its analogues. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. uc.pt

A hypothetical flow synthesis setup for this compound could involve the following steps:

Alkoxide Formation: A solution of 2,4-difluorophenol in a suitable solvent (e.g., THF) is continuously mixed with a base (e.g., NaH) in a T-mixer to form the sodium 2,4-difluorophenoxide. The precise stoichiometric control in a flow reactor minimizes side reactions.

Ether Synthesis: The resulting alkoxide stream is then merged with a stream of an ester of 2-bromopropanoic acid in a heated coil reactor. The elevated temperature and pressure possible in a sealed flow system can significantly reduce reaction times from hours to minutes. wikipedia.org

In-line Workup and Hydrolysis: The output from the reactor can be passed through a liquid-liquid separator for an initial aqueous wash. Subsequently, the organic phase can be mixed with a basic solution (e.g., NaOH) in another heated reactor to hydrolyze the ester and form the sodium salt of the final acid.

Acidification and Extraction: The final step would involve in-line acidification with an acid like HCl, followed by extraction into an organic solvent to isolate the crude this compound.

This approach allows for the production of multi-gram quantities without the need for traditional workup or purification steps between stages, making the process more efficient and scalable. uc.pt

The final purity of this compound is critical, and several methodologies are employed for its isolation and purification. After the synthesis, the crude product is typically isolated through extraction. For instance, the acidified reaction mixture can be extracted with an organic solvent like ether, and the combined organic layers are then dried over a drying agent such as sodium sulfate. prepchem.com

Further purification is often achieved through one or more of the following techniques:

Distillation: For volatile intermediates or the final product if it is a liquid, fractional distillation under reduced pressure (in vacuo) is an effective method to separate compounds based on their boiling points. prepchem.comchemicalbook.com This is particularly useful for purifying precursors like ethyl 2-bromopropionate. google.com

Recrystallization: This is a common and highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (such as aliphatic or aromatic hydrocarbons) and allowed to cool slowly. google.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. This method can yield products with purities exceeding 99%. google.com

Chromatography: For laboratory-scale synthesis or for removing closely related impurities, column chromatography is a powerful purification technique.

The choice of purification method depends on the physical state of the compound, the nature of the impurities, and the scale of the synthesis.

Industrial Scale Synthesis Considerations for this compound Precursors

The industrial production of this compound relies on the cost-effective and efficient synthesis of its key precursors: 2,4-difluorophenol and a 2-halopropanoic acid derivative.

2,4-Difluorophenol: The industrial synthesis of fluorinated phenols often involves multi-step processes that may include diazotization of a corresponding fluoroaniline (B8554772) followed by hydrolysis, or nucleophilic aromatic substitution on highly activated fluoroarenes. For dichlorophenols, efficient methods like the selective oxychlorination of phenol using hydrogen chloride and an oxidant like hydrogen peroxide, catalyzed by transition metal salts, have been developed. researchgate.net Similar strategies adapted for fluorination, while potentially more complex, are a focus for large-scale production. The physical properties of 2,4-difluorophenol are well-documented, which is essential for process design. sigmaaldrich.comscientificlabs.comthermofisher.comnih.gov

Table 2: Physical Properties of 2,4-Difluorophenol

| Property | Value |

|---|---|

| CAS Number | 367-27-1 |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| Melting Point | 22.4 °C |

| Boiling Point | 52-53 °C / 19 mmHg |

Data sourced from references sigmaaldrich.comscientificlabs.comnih.gov.

2-Halopropanoic Acids and Esters: 2-Bromopropanoic acid and its esters are key alkylating agents for this synthesis. The industrial production of 2-bromopropanoic acid is typically achieved through the bromination of propionic acid, often using bromine in the presence of a catalyst like red phosphorus or phosphorus trichloride (B1173362) (a Hell-Volhard-Zelinsky reaction). prepchem.comchemicalbook.com

Key industrial considerations for this process include:

Raw Material Costs: The cost and availability of propionic acid and bromine are major economic drivers.

Reaction Control: The bromination reaction is exothermic and requires careful temperature management to avoid side reactions and ensure safety.

Waste Management: The reaction generates hydrogen bromide (HBr) as a byproduct, which must be scrubbed and either neutralized or recovered.

Process Improvement: Traditional methods for producing esters like ethyl 2-bromopropionate can suffer from low yields and significant pollution. google.com Modern industrial processes focus on improving yield and purity while minimizing environmental impact. google.com An alternative precursor, 2-chloropropionic acid or its esters, can also be used and may offer economic or processing advantages. google.com

Chemical Reactivity and Mechanistic Investigations of 2 2,4 Difluorophenoxy Propanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and conversion to derivatives such as esters and amides.

Oxidation Reactions and Product Characterization

Carboxylic acids are generally resistant to further oxidation under mild conditions as the carbon atom of the carboxyl group is already in a high oxidation state. However, under forcing conditions, oxidative degradation of phenoxyalkanoic acids can occur. For instance, studies on related chlorinated phenoxyalkanoic acid herbicides have shown that strong oxidizing agents can lead to the breakdown of the molecule. nih.gov

For 2-(2,4-Difluorophenoxy)propanoic acid, specific oxidation of the carboxylic acid moiety without cleaving the rest of the molecule is challenging. Potent oxidative procedures, such as those involving permanganate (B83412) or dichromate under harsh conditions, would likely lead to the degradation of the aromatic ring. A more plausible transformation is oxidative decarboxylation, though this typically requires specific functionalities or catalysts not inherent to the parent molecule's structure. Characterization of products from such reactions would likely reveal a complex mixture, including cleavage of the ether bond and degradation of the aromatic system.

Reduction Reactions to Alcohol Derivatives

The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. Common and effective reagents for this reduction include strong hydride donors like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, followed by an aqueous workup. Another set of reagents for this purpose are boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

The reduction of this compound yields its corresponding primary alcohol, 2-(2,4-Difluorophenoxy)propan-1-ol. The general reaction is as follows:

Reaction Scheme for Reduction to Alcohol

Reactant: this compound

Reagent: 1. LiAlH₄, THF; 2. H₃O⁺

Product: 2-(2,4-Difluorophenoxy)propan-1-ol

This reaction proceeds via a tetra-alkoxyaluminate intermediate, which is subsequently hydrolyzed to release the alcohol. The difluorophenoxy group and the aromatic C-F bonds are stable under these conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are common derivatization reactions.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). libretexts.org The reaction is reversible, and to drive it towards the product, either the alcohol is used in excess or the water formed is removed. ceon.rs

Table 1: Representative Esterification Reactions

| Alcohol (R'-OH) | Product Ester | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-(2,4-difluorophenoxy)propanoate | Excess CH₃OH, cat. H₂SO₄, heat |

| Ethanol (CH₃CH₂OH) | Ethyl 2-(2,4-difluorophenoxy)propanoate | Excess CH₃CH₂OH, cat. H₂SO₄, heat |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 2-(2,4-difluorophenoxy)propanoate | Excess CH₃CH₂CH₂OH, cat. H₂SO₄, heat |

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), which facilitate the formation of the amide bond by converting the hydroxyl group of the acid into a better leaving group. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. researchgate.net

Table 2: Representative Amidation Reactions

| Amine (R'R''NH) | Activating Agent | Product Amide |

|---|---|---|

| Ammonia (NH₃) | SOCl₂, then NH₃ | 2-(2,4-Difluorophenoxy)propanamide |

| Ethylamine (CH₃CH₂NH₂) | EDC, CH₂Cl₂ | N-Ethyl-2-(2,4-difluorophenoxy)propanamide |

| Aniline (C₆H₅NH₂) | DCC, CH₂Cl₂ | N-Phenyl-2-(2,4-difluorophenoxy)propanamide |

Reactivity of the Difluorophenoxy Group

The difluorophenoxy group is an aromatic system whose reactivity is significantly modulated by the presence of the two fluorine atoms and the ether linkage to the propanoic acid side chain.

Aromatic Substitution Patterns and Mechanisms

The primary reactions involving the aromatic ring are electrophilic aromatic substitutions (EAS). masterorganicchemistry.com The position of substitution is determined by the directing effects of the substituents already present on the ring: the two fluorine atoms and the propanoic acid ether group (-O-R).

Fluorine Atoms: Halogens are deactivating yet ortho, para-directing. libretexts.orgorganicchemistrytutor.com They deactivate the ring towards electrophilic attack due to their strong electron-withdrawing inductive effect (-I), making the ring less nucleophilic than benzene (B151609). However, they direct incoming electrophiles to the ortho and para positions through their weaker electron-donating resonance effect (+M), which stabilizes the intermediate carbocation (arenium ion) when attack occurs at these positions. organicchemistrytutor.com

Propanoic Acid Ether Group (-OR): The oxygen atom of the ether is an activating, ortho, para-directing group. libretexts.org Its strong resonance effect (+M) donates electron density into the ring, particularly at the ortho and para positions, and stabilizes the arenium ion intermediate.

In this compound, the substituents are located at positions 1, 2, and 4. The directing effects are as follows:

The -OR group at C1 strongly directs to positions 2, 6, and 4. Position 2 and 4 are already substituted. Thus, it strongly directs to position 6.

The fluorine at C2 directs to positions 1, 3, and 5.

The fluorine at C4 directs to positions 3 and 5.

Considering the powerful activating and directing effect of the oxygen atom, the most likely positions for electrophilic substitution are C5 and C3, which are ortho and para to one of the fluorine atoms and meta to the other, and also influenced by the ether group. The directing effects can be competitive, and the specific reaction conditions and the nature of the electrophile will determine the final product distribution.

Nucleophilic aromatic substitution (SNAr) on the ring is also possible. The presence of two strongly electron-withdrawing fluorine atoms makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles. A nucleophile could potentially displace one of the fluorine atoms, a reaction that is facilitated if there are additional strong electron-withdrawing groups ortho or para to the leaving group. nih.gov

Influence of Fluorine Substituents on Reactivity

The two fluorine atoms have a profound impact on the chemical reactivity of the phenoxy group. Their influence stems from a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bond network. vaia.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This is why halogens are considered "deactivating" groups in electrophilic aromatic substitution. vaia.comstackexchange.com

Resonance Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. libretexts.org This donation of electron density increases the electron density at the ortho and para positions. While this resonance effect is weaker than the inductive effect for halogens, it is significant enough to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding cationic intermediates. wikipedia.org

Salt Formation and Derivatization Strategies for Solubility Modification

The aqueous solubility of this compound, a factor of critical importance in various applications, can be effectively modified through salt formation and derivatization. As a carboxylic acid, it readily reacts with bases to form salts, which generally exhibit enhanced water solubility compared to the free acid.

Common strategies involve the reaction with inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, to yield the corresponding alkali metal salts. Organic bases, including various amines, can also be employed to produce a range of ammonium salts with varying solubility profiles. The choice of the counter-ion can be tailored to achieve the desired solubility and other physicochemical properties. While specific solubility data for a wide range of salts of this compound is not extensively documented in publicly available literature, the principle of enhanced solubility through salt formation is a well-established concept in chemistry.

Derivatization, particularly through esterification of the carboxylic acid group, represents another key strategy for modifying the compound's solubility. The formation of esters can alter the polarity of the molecule, thereby influencing its solubility in different solvent systems. For instance, the synthesis of methyl or ethyl esters can increase lipophilicity, enhancing solubility in nonpolar organic solvents. Conversely, the introduction of polar functional groups into the ester moiety, such as hydroxyl or amino groups, can improve aqueous solubility. Such derivatization is also a common strategy in the development of prodrugs, where the ester is designed to be hydrolyzed in vivo to release the active carboxylic acid.

Interactive Table: General Strategies for Solubility Modification

| Modification Strategy | Reagent Example | Expected Change in Solubility |

|---|---|---|

| Salt Formation (Inorganic) | Sodium Hydroxide | Increased aqueous solubility |

| Salt Formation (Organic) | Triethylamine | Increased solubility in polar organic solvents |

| Esterification (Simple Alkyl) | Methanol | Increased solubility in nonpolar organic solvents |

Comparative Reactivity Studies with Isomeric and Analogous Phenoxypropanoic Acids

The chemical reactivity of this compound is best understood when compared with its isomers and other analogous phenoxypropanoic acids. The position of the fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule and, consequently, its reactivity.

For instance, the electron-withdrawing nature of the fluorine atoms in the 2 and 4 positions of this compound enhances the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2-phenoxypropanoic acid. This increased acidity can affect the rates of reactions involving the carboxylate group, such as salt formation and esterification.

When comparing with its isomers, such as 2-(2,6-Difluorophenoxy)propanoic acid or 2-(3,5-Difluorophenoxy)propanoic acid, differences in reactivity can arise from both electronic and steric effects. The steric hindrance around the ether linkage and the carboxylic acid group can vary depending on the substitution pattern, potentially influencing the accessibility of these sites to reagents.

Interactive Table: Predicted Reactivity Comparison

| Compound | Key Structural Feature | Predicted Relative Acidity | Predicted Susceptibility to NAS |

|---|---|---|---|

| This compound | Fluorine at ortho and para positions | High | Moderate to High |

| 2-Phenoxypropanoic acid | No fluorine substitution | Low | Low |

Hydrolytic Stability under Varying pH Conditions and Kinetic Analysis

The hydrolytic stability of the ether linkage in this compound is a crucial parameter, particularly in aqueous environments. Generally, phenoxyalkanoic acids exhibit considerable stability under neutral pH conditions. However, the rate of hydrolysis can be significantly influenced by both acidic and alkaline conditions.

In acidic solutions, the ether oxygen can be protonated, which facilitates the cleavage of the carbon-oxygen bond. Conversely, under alkaline conditions, the ether linkage can be susceptible to nucleophilic attack by hydroxide ions. Studies on the analogous compound 2,4-Dichlorophenoxyacetic acid have shown that the kinetics of the hydrolysis reaction are faster in acidic solution compared to neutral pH. mdpi.com

While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively reported, the general behavior is expected to follow a similar pattern. The rate of hydrolysis would likely be minimal around neutral pH and increase at both low and high pH values. The electron-withdrawing fluorine atoms on the phenyl ring may also influence the stability of the ether linkage, potentially affecting the hydrolysis rates compared to non-fluorinated analogs. A comprehensive kinetic analysis would involve determining the rate constants for hydrolysis at various pH values to construct a pH-rate profile, which would provide valuable insights into the reaction mechanism and the compound's persistence in different aqueous environments.

For the isomeric compound 3-(2,5-Difluorophenoxy)propanoic acid, it is reported to be stable in neutral aqueous solutions but undergoes slow hydrolysis in acidic or alkaline media, with a noted half-life of over 200 days at pH 7.0 and 25°C. This suggests a high degree of stability under neutral conditions for this class of compounds.

Interactive Table: Expected Hydrolytic Stability Profile

| pH Condition | Predominant Mechanism | Expected Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed ether cleavage | Increased |

| Neutral (pH 6-8) | Minimal hydrolysis | Very Low |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Centered on 2 2,4 Difluorophenoxy Propanoic Acid

Design and Synthesis of Novel Molecular Architectures Incorporating the 2,4-Difluorophenoxy Moiety

The synthesis of novel molecular architectures based on the 2-(2,4-difluorophenoxy)propanoic acid core typically involves modifications at the carboxylic acid group, the propanoic acid backbone, or the aromatic ring. A common strategy is the conversion of the carboxylic acid into esters and amides to explore the impact of these functional groups on the molecule's activity.

For instance, a general synthetic route to amide derivatives commences with the activation of the carboxylic acid of this compound, often by converting it to an acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a desired amine to form the corresponding amide. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of a broad chemical space.

Ester derivatives are similarly synthesized by reacting this compound with an alcohol in the presence of an acid catalyst, or by reacting the acyl chloride with an alcohol. These synthetic strategies have been employed to create libraries of compounds for biological screening.

An example of the synthesis of a novel molecular architecture is the incorporation of the 2-(4-aryloxyphenoxy)propionamide structure. While not all examples contain the specific 2,4-difluoro substitution, the general methodology is applicable. Starting from (R)-(+)-2-(4-hydroxyphenoxy) propanoic acid, a variety of derivatives have been synthesized. nih.govjlu.edu.cnepa.gov These syntheses often involve multi-step procedures to build complex amide derivatives. nih.govjlu.edu.cnepa.gov

Functionalization Strategies for Enhanced Biological and Chemical Attributes

Functionalization of this compound and its analogues is primarily aimed at improving their biological efficacy and selectivity, as well as modifying their physicochemical properties to enhance uptake and translocation in target organisms.

One key strategy involves the modification of the carboxylic acid moiety. As many aryloxyphenoxypropionate compounds are herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme, their acidic form is often the active molecule. However, esterification of the carboxylic acid can enhance its lipophilicity, which may improve its penetration through the waxy cuticle of plant leaves. Once inside the plant, these ester derivatives are often hydrolyzed by endogenous esterases to release the active carboxylic acid.

Another functionalization approach is the introduction of different substituents on the aromatic ring. While the 2,4-difluoro substitution pattern is a key feature, further modifications can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved binding to the target enzyme.

Furthermore, the propanoic acid side chain can also be a target for functionalization. Introducing substituents on the alpha-carbon or altering the length of the alkyl chain can influence the molecule's stereochemistry and its interaction with the target site.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The structure-activity relationship (SAR) of aryloxyphenoxypropionate derivatives, a class to which this compound belongs, has been extensively studied, particularly for their herbicidal activity. These compounds are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. mdpi.comresearchgate.net

The general SAR for this class of herbicides reveals several key features:

The Carboxylic Acid Group: The presence of a free carboxylic acid is often crucial for inhibitory activity against ACCase. However, as mentioned, ester prodrugs are frequently used in commercial formulations to improve plant uptake.

The Chiral Center: The carbon atom alpha to the carboxylic acid is a chiral center. For most aryloxyphenoxypropionate herbicides, the (R)-enantiomer is significantly more active than the (S)-enantiomer. This stereoselectivity suggests a specific binding orientation within the active site of the ACCase enzyme.

The Phenoxy Linkage: The ether linkage between the propanoic acid moiety and the phenyl ring is important for maintaining the correct spatial arrangement of the molecule.

The Aryl Group: The nature and substitution pattern of the second aryl ring have a profound impact on herbicidal activity and selectivity. The 2,4-difluoro substitution in this compound is an example of this.

Studies on a range of 2-(4-aryloxyphenoxy)propionamide derivatives have shown that the nature of the substituent on the terminal aryl ring significantly influences herbicidal activity. dcchemicals.comjocpr.com For example, the introduction of trifluoromethyl groups can enhance activity against certain grass species. dcchemicals.comjocpr.com The table below presents hypothetical data based on published trends for aryloxyphenoxypropionate herbicides to illustrate potential SAR.

| Compound | R1 | R2 | Herbicidal Activity (% Inhibition of Barnyard Grass at 150 g/ha) |

|---|---|---|---|

| Reference | F | H | 85 |

| Analog 1 | Cl | H | 82 |

| Analog 2 | Br | H | 78 |

| Analog 3 | F | 5-CF3 | 95 |

| Analog 4 | Cl | 5-CF3 | 92 |

Biological and Biomedical Research Applications of 2 2,4 Difluorophenoxy Propanoic Acid and Its Analogues

Biochemical Pathway Modulation

The interaction of 2-(2,4-Difluorophenoxy)propanoic acid and its analogues with biological macromolecules is a key area of research, with studies focusing on their ability to influence enzyme activity and receptor binding, thereby modulating biochemical pathways.

Enzyme Inhibition and Activation Mechanisms

While direct studies on the enzyme inhibition or activation mechanisms of this compound are limited, the broader class of arylpropionic acid derivatives is well-known for its interaction with various enzymes. A primary mechanism of action for many compounds in this class is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. For instance, pelubiprofen (B1679217), a structurally related compound, has been shown to inhibit both COX-1 and COX-2 enzymes. nih.gov The anti-inflammatory effects of such compounds are often attributed to this inhibition, which leads to a reduction in prostaglandin (B15479496) synthesis. nih.gov

Furthermore, the anti-inflammatory properties of some arylpropionic acid derivatives are also linked to the inactivation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the expression of inflammatory genes. nih.gov Research on pelubiprofen has demonstrated that it can suppress the lipopolysaccharide (LPS)-induced expression of inflammatory genes by inhibiting the NF-κB pathway. nih.gov

Receptor Ligand Interactions and Binding Affinity Studies

Research has indicated that phenoxypropanoic acid derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a significant role in the regulation of metabolism and inflammation. The activation of PPARs can influence lipid and glucose homeostasis. Analogues of this compound have been investigated for their potential to bind to and activate different PPAR subtypes (α, γ, and δ).

The ligand-binding domain of PPARs is known to accommodate a variety of structurally diverse ligands, including phenylpropanoic acids. The binding of these ligands can induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.

Antimicrobial Research Applications

The potential of this compound and its analogues as antimicrobial agents has been an area of active investigation. The introduction of halogen atoms, such as fluorine, into the structure of these compounds can significantly influence their antimicrobial properties.

In Vitro Efficacy against Bacterial Strains

Studies on halogenated derivatives of phenylpropanoic acid have demonstrated their potential as antibacterial agents. For example, chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete have shown significant and selective activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Research on a series of new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, which shares some structural similarities, revealed antimicrobial activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) varying depending on the microbial strain. researchgate.net For instance, the highest activity was observed against planktonic fungal cells, followed by Pseudomonas aeruginosa. researchgate.net

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Chlorinated 3-phenylpropanoic acid derivative | Escherichia coli | 16 | nih.gov |

| Chlorinated 3-phenylpropanoic acid derivative | Staphylococcus aureus | 32-64 | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 | researchgate.net |

Mechanistic Studies of Antimicrobial Action

The precise mechanisms through which phenoxypropanoic acid derivatives exert their antimicrobial effects are still under investigation. However, it is generally believed that these compounds may disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death. The lipophilic nature of these molecules, enhanced by halogenation, may facilitate their interaction with the lipid bilayer of the bacterial membrane.

Some studies on other antimicrobial agents with similar structural features suggest that they can interfere with essential cellular processes, such as DNA and RNA synthesis, by intercalating with nucleic acid bases. Additionally, the inhibition of key bacterial enzymes is another potential mechanism of action. The presence of fluoride (B91410) in the structure of this compound may enhance its antibacterial efficacy by targeting fluoride-sensitive enzymes within the bacterial cell. nih.gov

Anti-inflammatory Research Potential

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.comijpsr.com Their anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation. nih.gov

Research on compounds structurally similar to this compound has provided insights into their anti-inflammatory potential. For example, a study on a novel fatty acid-binding protein 4 (FABP4) inhibitor demonstrated its ability to reduce microglial-mediated inflammation, suggesting a potential therapeutic application in neuroinflammatory diseases. nih.gov Another study on a 2-arylpropionic acid derivative, pelubiprofen, highlighted its dual action of suppressing COX activity and inhibiting LPS-induced inflammatory gene expression via the inactivation of NF-κB. nih.gov These findings suggest that this compound and its analogues may exert their anti-inflammatory effects through multiple mechanisms, making them interesting candidates for further investigation in the context of inflammatory disorders.

Modulation of Prostaglandin Synthesis Pathways

Prostaglandins are lipid compounds with diverse hormone-like effects in animals. The synthesis of prostaglandins is a key biological pathway that is often targeted in the development of anti-inflammatory drugs. While direct studies on this compound's specific role in modulating prostaglandin synthesis are not extensively documented in publicly available research, the general class of phenoxypropanoic acid derivatives has been investigated for such activities. The structural similarity of these compounds to endogenous substrates of the prostaglandin synthesis pathway suggests a potential for competitive or allosteric inhibition of the involved enzymes. Research in this area often involves cellular assays to measure the production of various prostaglandins in the presence of the compound of interest.

Investigation of Cyclooxygenase (COX) Pathway Interactions

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. The investigation of how novel compounds like this compound and its analogues interact with the COX pathway is a critical area of research. Such investigations typically involve in vitro enzyme inhibition assays to determine the compound's potency and selectivity for COX-1 versus COX-2. Molecular docking studies may also be employed to predict the binding mode and affinity of the compound within the active site of the COX enzymes. While specific data for this compound is limited, the broader class of fluorinated organic acids is of interest for developing more selective and potent COX inhibitors.

| Parameter | Description | Typical Method of Investigation |

| COX-1 Inhibition | Measurement of the compound's ability to inhibit the COX-1 enzyme. | In vitro enzyme assay |

| COX-2 Inhibition | Measurement of the compound's ability to inhibit the COX-2 enzyme. | In vitro enzyme assay |

| Selectivity Index | Ratio of IC50 values for COX-1/COX-2, indicating selectivity for COX-2. | Calculated from inhibition assay data |

| Binding Affinity | The strength of the binding interaction between the compound and the COX enzyme. | Molecular docking, biophysical methods |

Role as a Key Intermediate and Building Block in Medicinal Chemistry

The chemical structure of this compound makes it a valuable intermediate and scaffold in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Complex Bioactive Molecules

As a chemical intermediate, this compound can be modified through various chemical reactions to produce a range of derivatives. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other transformations, allowing for its incorporation into larger, more complex molecular architectures. The difluorophenyl group can contribute to enhanced biological activity and improved pharmacokinetic properties of the final compound.

Scaffolds for Novel Therapeutic Agent Development

In drug discovery, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure can serve as a scaffold for the development of new drugs targeting a variety of diseases. By systematically modifying the scaffold, medicinal chemists can explore the structure-activity relationships and optimize the pharmacological properties of the resulting compounds.

| Scaffold Feature | Potential Contribution to Bioactivity |

| 2,4-Difluorophenoxy group | Enhanced metabolic stability, increased lipophilicity, potential for specific interactions with biological targets. |

| Propanoic acid moiety | Provides a key interaction point (e.g., with arginine residues in enzyme active sites) and a site for further chemical modification. |

Investigation of Pharmacological Mechanisms at a Molecular Level

Understanding the pharmacological mechanisms of a compound at the molecular level is crucial for its development as a therapeutic agent. For this compound and its analogues, this would involve a range of in vitro and in silico studies. Techniques such as X-ray crystallography could be used to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions that are responsible for its activity. Furthermore, computational methods like molecular dynamics simulations can be used to study the dynamic behavior of the compound-target complex and to calculate binding free energies. While detailed molecular-level investigations for this specific compound are not widely reported, such studies are a standard part of the drug discovery and development process for promising new chemical entities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Applications of High-Resolution Mass Spectrometry in Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 2-(2,4-Difluorophenoxy)propanoic acid. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (C9H8F2O3), the theoretical exact mass can be calculated. This precise mass measurement helps to distinguish it from other isobaric compounds, which may have the same nominal mass but different elemental formulas.

Fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) coupled with HRMS provides further structural insights. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Key fragments for this compound would likely include the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the difluorophenoxy ring. The accurate mass measurement of these fragment ions provides definitive evidence for the connectivity of the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound and Key Fragments

| Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C9H9F2O3+ | 203.0514 |

| [M-H]- | C9H7F2O3- | 201.0365 |

| [M-COOH]+ | C8H8F2O+ | 158.0543 |

| [C6H3F2O]- | C6H3F2O- | 129.0154 |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

A suite of advanced spectroscopic techniques is employed to provide a comprehensive understanding of the molecular structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons, the methine proton on the propanoic acid chain, and the methyl protons. The splitting patterns (coupling) between adjacent protons reveal their connectivity.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides distinct signals for the two fluorine atoms on the phenyl ring, and their chemical shifts and coupling constants can confirm their positions (ortho and para to the ether linkage).

Vibrational Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-O stretching from the ether linkage, and C-F stretching from the difluorophenyl group. docbrown.info The broadness of the O-H stretch is often indicative of hydrogen bonding. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It can be used to further probe the skeletal vibrations of the aromatic ring and the propanoic acid chain.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts/Frequencies |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Methine proton (δ ~4.8 ppm, quartet), Methyl protons (δ ~1.6 ppm, doublet), Carboxylic acid proton (broad singlet, δ >10 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~175 ppm), Aromatic carbons (δ 110-160 ppm, with C-F coupling), Methine carbon (δ ~70 ppm), Methyl carbon (δ ~18 ppm) |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |

| FTIR | O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-F stretch (~1200-1100 cm⁻¹) |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity of this compound and for determining its enantiomeric composition, as the molecule contains a chiral center at the second carbon of the propanoic acid chain.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is a widely used method for determining the purity of non-volatile organic compounds. A sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. A UV detector is commonly used for detection, and the purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC): For volatile derivatives of this compound (e.g., its methyl ester), gas chromatography can be used for purity analysis. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification of impurities.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it can exist as two enantiomers (R and S). Determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications where one enantiomer may have the desired biological activity while the other may be inactive or even harmful.

Chiral HPLC: This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Chiral Gas Chromatography: Similar to chiral HPLC, this method uses a chiral stationary phase in a GC column to separate volatile derivatives of the enantiomers.

Table 3: Chromatographic Methods for the Analysis of this compound

| Analytical Goal | Chromatographic Method | Typical Stationary Phase | Detection Method |

| Purity Assessment | Reverse-Phase HPLC | C18 | UV |

| Purity Assessment (of volatile derivatives) | Gas Chromatography | Polysiloxane-based | FID, MS |

| Enantiomeric Excess Determination | Chiral HPLC | Chiral (e.g., polysaccharide-based) | UV |

| Enantiomeric Excess Determination (of volatile derivatives) | Chiral Gas Chromatography | Chiral (e.g., cyclodextrin-based) | FID, MS |

Computational and Theoretical Chemistry Studies of 2 2,4 Difluorophenoxy Propanoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential computational techniques for analyzing the conformational landscape of flexible molecules like 2-(2,4-Difluorophenoxy)propanoic acid. The molecule's structure features several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformers, which can significantly influence its physical and biological properties.

Conformational analysis of this compound typically begins with a systematic or stochastic search of the potential energy surface to identify stable, low-energy conformers. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to optimize the geometry of these conformers and calculate their relative energies. For analogous compounds like 2-(chlorophenoxy)propanoic acids, DFT calculations have been successfully used to determine the most stable conformations by analyzing the key dihedral angles.

Once the gas-phase conformers are identified, Molecular Dynamics (MD) simulations can be performed to study the compound's dynamic behavior in a condensed phase, such as in a solvent like water or dimethyl sulfoxide (B87167). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space accessible at a given temperature and the study of the transitions between different conformational states. Analysis of the MD trajectory can reveal the most populated conformers in solution and the timescale of conformational changes.

Table 1: Key Dihedral Angles Defining Potential Low-Energy Conformers of this compound This table presents hypothetical, yet representative, dihedral angles for plausible stable conformers based on studies of similar aryloxypropanoic acids.

| Conformer | Dihedral Angle 1 (Ar-O-Cα-Cβ) | Dihedral Angle 2 (O-Cα-Cβ-COOH) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Extended) | ~175° | ~180° | 0.00 |

| B (Gauche 1) | ~178° | ~65° | 0.85 |

| C (Gauche 2) | ~80° | ~170° | 1.20 |

| D (Folded) | ~75° | ~70° | 2.15 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic structure and predicting the chemical reactivity of this compound. Methods like Density Functional Theory (DFT) with appropriate basis sets, such as 6-311+G(d,p), are commonly used to obtain a detailed picture of the electron distribution and orbital energies.

These calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the carboxylic acid group and the fluorine atoms are expected to be regions of high negative potential.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms in the molecule, which is crucial for understanding intermolecular interactions.

These electronic descriptors are vital for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

Table 2: Calculated Electronic Properties of this compound The values in this table are representative examples derived from DFT calculations on structurally similar fluorinated aromatic compounds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Most Negative Atomic Charge (Mulliken) | Oxygen (Carboxyl) |

| Most Positive Atomic Charge (Mulliken) | Carbon (Carboxyl) |

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules, such as enzymes or receptors, is key to elucidating its biological activity. Molecular docking is a computational technique widely used for this purpose. It predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor to form a stable complex.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and preparing the 3D structure of this compound, considering its most likely ionization and conformational state.

Docking Simulation: Using a docking algorithm to systematically explore various orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor.

For phenoxypropanoic acids, which include many commercial herbicides, the target protein is often Acetyl-CoA Carboxylase (ACCase). Docking studies can reveal how the difluoro-substituted phenyl ring and the propanoic acid moiety fit into the enzyme's active site and which residues are critical for binding. This information is invaluable for understanding its mechanism of action and for designing more potent or selective analogues.

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein (e.g., ACCase) This table illustrates the typical output of a molecular docking study.

| Parameter | Result |

|---|---|

| Binding Affinity (Estimated) | -8.5 kcal/mol |

| Key Interacting Residues | Arg288, Tyr155, Trp312, Ile217 |

| Types of Interactions | Hydrogen bond with Arg288 (via carboxylate) Pi-Pi stacking with Tyr155 (via phenyl ring) Hydrophobic interactions with Ile217 and Trp312 |

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds like phenoxypropanoic acid derivatives, QSAR can be a powerful tool for predicting the activity of untested analogues and for guiding the synthesis of new, more active compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These methods involve the following steps:

Dataset Assembly: A set of structurally related molecules with experimentally determined biological activities is collected.

Molecular Alignment: The molecules are superimposed in 3D space based on a common structural scaffold.

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity.

The resulting QSAR model can be visualized as 3D contour maps, which highlight the regions in space where certain structural features (e.g., bulky groups, positive or negative charges) are predicted to increase or decrease biological activity. For this compound, a QSAR study could reveal the importance of the fluorine substitution pattern and the stereochemistry of the propanoic acid side chain for its activity.

Table 4: Example of a Dataset for a QSAR Study on Phenoxypropanoic Acid Derivatives This table represents the type of data required to build a QSAR model.

| Compound | R1 | R2 | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | 2-F | 4-F | 1.5 | 1.7 |

| 2 | 2-Cl | 4-Cl | 1.2 | 1.1 |

| 3 | H | 4-F | 5.8 | 6.2 |

| 4 | 2-F | H | 8.3 | 7.9 |

| 5 | H | H | 25.0 | 24.1 |

Environmental Impact and Remediation Research Derived from Analogous Compounds

Adsorption Mechanisms and Kinetics of Related Aromatic Propanoic Acids

The environmental mobility of aromatic propanoic acids is significantly influenced by their interaction with soil and sediment, a process primarily governed by adsorption. Studies on analogous compounds, such as propanoic acid and chlorinated phenoxyalkanoic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D), reveal that adsorption is a key factor in their environmental fate.

The adsorption process is highly dependent on several factors, including the specific characteristics of the adsorbent material (such as soil organic content and texture), the chemical properties of the compound, and the ambient conditions of the medium like pH and temperature. researchgate.netmdpi.com For instance, research on propanoic acid adsorption onto commercial activated charcoal showed that the percentage of adsorption decreases at higher initial concentrations and in basic pH mediums. researchgate.net Conversely, an increase in the adsorbent dose enhances the percentage of adsorption due to the greater availability of surface area and active sites. researchgate.net

Kinetic studies are crucial for understanding the rate at which these compounds are adsorbed. The adsorption process for aromatic propanoic acids often follows established kinetic models. For example, the adsorption of 2,4-D on volcanic soils and ciprofloxacin (B1669076) on agricultural soils was well-described by the pseudo-second-order (PSO) kinetic model. mdpi.comnih.gov This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.gov The adsorption process can occur in multiple phases, often starting with a rapid initial phase, where the compound adsorbs to the exterior surface of the adsorbent, followed by a slower phase as the compound diffuses into the internal pore structure. mdpi.com

Temperature also plays a role in adsorption. For propanoic acid, an increase in temperature was found to decrease the percentage of adsorption, indicating an exothermic process. researchgate.net Thermodynamic analyses of related compounds have confirmed that the adsorption can be a spontaneous and favorable process. researchgate.netnih.gov

| Compound | Adsorbent | Best Fit Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Propanoic Acid | Commercial Activated Charcoal | Second-Order | Adsorption is exothermic and pH-dependent, with lower adsorption at basic pH. | researchgate.net |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Volcanic Soils | Pseudo-Second-Order (PSO) | Sorption kinetics were controlled by mass transfer across the boundary layer and intraparticle diffusion. | mdpi.com |

| Ciprofloxacin (an aromatic acid) | Agricultural Soil | Pseudo-Second-Order (PSO) | The adsorption process was determined to be spontaneous and physical in nature. | nih.gov |

Electrochemical Methods for Environmental Decontamination Studies

Advanced Oxidation Processes (AOPs), particularly electrochemical methods, have shown significant promise for the degradation and mineralization of persistent organic pollutants like chlorinated phenoxyalkanoic acids. These methods are considered environmentally clean and can lead to the complete breakdown of contaminants into simpler, non-toxic substances. scilit.comresearchgate.net

Studies on compounds such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-D have demonstrated the effectiveness of electrochemical oxidation. scilit.comresearchgate.net Methods like electro-Fenton and photoelectro-Fenton are particularly effective. scilit.comresearchgate.netacs.org In these processes, hydroxyl radicals (•OH), which are powerful oxidizing agents, are generated. These radicals attack the aromatic ring and side chain of the phenoxyalkanoic acid molecule, initiating a degradation cascade. researchgate.netacs.org

The degradation of these compounds typically proceeds through the formation of aromatic intermediates. For example, the electrochemical oxidation of 4-CPA was found to produce intermediates such as 4-chlorophenol, 4-chlorocatechol, and hydroquinone. scilit.comresearchgate.net Subsequent oxidation of these intermediates leads to the opening of the aromatic ring and the formation of short-chain carboxylic acids like oxalic, formic, and maleic acid. scilit.comresearchgate.net Ultimately, under optimal conditions, these organic acids are mineralized to CO2, water, and inorganic ions (e.g., chloride ions from chlorinated analogues). scilit.com

The efficiency of electrochemical degradation is influenced by factors such as current density, pH, and the type of electrode used. researchgate.netresearchgate.net For instance, the photoelectro-Fenton process, which combines electrochemical oxidation with UV light, has been shown to achieve a higher mineralization rate than electro-Fenton alone. This is attributed to the photodecomposition of iron complexes with intermediate carboxylic acids, which regenerates the catalyst and produces more hydroxyl radicals. scilit.comresearchgate.net Anodic oxidation using specialized electrodes, such as Ti-based mixed oxide electrodes, has also proven effective in degrading chlorinated phenols and can enhance the biodegradability of the wastewater, making it a viable pretreatment method. researchgate.netresearchgate.net

| Compound | Electrochemical Method | Key Intermediates | Mineralization Efficiency | Reference |

|---|---|---|---|---|

| 4-Chlorophenoxyacetic acid (4-CPA) | Electro-Fenton | 4-chlorophenol, 4-chlorocatechol, hydroquinone | ~80% | researchgate.net |

| 4-Chlorophenoxyacetic acid (4-CPA) | Photoelectro-Fenton | Carboxylic acids (oxalic, formic, etc.) | Complete mineralization achieved | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anodic Oxidation (Pb/PbO2 electrode) | Not specified | Effective degradation dependent on current density and pH | researchgate.net |

| 2,4-Dichlorophenol (a related compound) | Anodic Oxidation (Ti/IrO2/RuO2/TiO2 electrode) | Organic intermediates | 100% DCP removal, >50% COD removal | researchgate.net |

常见问题

Q. What are the recommended safety protocols for handling 2-(2,4-Difluorophenoxy)propanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Storage: Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments .

- Decontamination: Immediately wash contaminated skin with water for 15+ minutes. Contaminated clothing must be laundered separately by trained personnel to avoid secondary exposure .

- Training: Ensure all personnel undergo hazard communication training, including emergency response procedures and OSHA regulations for accessing exposure records (29 CFR 1910.1020) .

Q. What is the synthetic route for preparing this compound, and what parameters critically affect yield?

Methodological Answer:

- Synthetic Route (General Synthesis D):

- React 2,4-difluorophenol (1.27 g, 5.5 mmol) with propanoic acid derivatives under acidic conditions.

- Purify the crude product via crystallization (yield: 92%) without further chromatography .

- Critical Parameters:

- Reagent Ratios: Stoichiometric excess of 2,4-difluorophenol ensures complete reaction.

- Temperature: Room temperature is typically sufficient to avoid side reactions.

- Acid Catalyst: Acetic acid (2% v/v) in the solvent system (4:1 hexane:EtOAc) improves reaction efficiency .

- Characterization: Confirm purity via TLC (Rf = 0.26) and ¹H-NMR (δ 10.66 ppm for carboxylic proton, 1.67 ppm for methyl group) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of bioactive derivatives (e.g., phenoxyacetamide inhibitors) from this compound?

Methodological Answer: